Z-D-Allo-thr(tbu)-OH dcha

Description

BenchChem offers high-quality Z-D-Allo-thr(tbu)-OH dcha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Allo-thr(tbu)-OH dcha including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

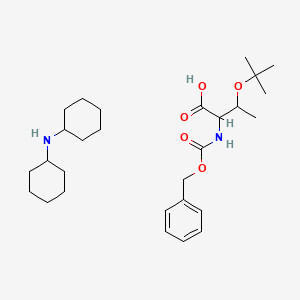

N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGGZKHUOOUVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-D-Allo-thr(tbu)-OH dcha chemical structure and properties

Structural Integrity, Physicochemical Properties, and Synthetic Applications[1][2][3][4][5]

Part 1: Executive Technical Summary[4]

Z-D-Allo-Thr(tBu)-OH[1][2]·DCHA (CAS: 198828-94-3) is a highly specialized, orthogonal protected amino acid building block used primarily in the synthesis of complex peptidomimetics and non-ribosomal peptide antibiotics (e.g., Teixobactin analogs).[3]

This molecule represents a convergence of three critical chemical engineering decisions:

-

Stereochemical Precision: The "D-Allo" configuration ((2R, 3R)) provides access to rare stereochemical space, distinct from the proteinogenic L-Threonine ((2S, 3R)).[3]

-

Orthogonal Protection: The Benzyloxycarbonyl (Z) and tert-butyl (tBu) groups allow for selective deprotection strategies in solution-phase synthesis.[3]

-

Salt Stabilization: The Dicyclohexylamine (DCHA) salt converts an otherwise unstable, oily free acid into a robust, crystalline solid, facilitating storage and handling.[3]

Part 2: Structural Anatomy & Stereochemistry[4]

The distinction between "Threonine" and "Allo-threonine" is a frequent source of error in synthetic design.[3] Threonine possesses two chiral centers (

-

D-Threonine: (2R, 3S)

-

L-Allo-Threonine: (2S, 3S)

-

D-Allo-Threonine (Target): (2R, 3R)

In Z-D-Allo-Thr(tBu)-OH , the side chain hydroxyl is protected as a tert-butyl ether, and the

Visualization: Stereochemical & Structural Logic[3]

Figure 1: Stereochemical relationships between Threonine isomers and the orthogonal protection scheme of the target molecule.

Part 3: Physicochemical Properties[2][3][4]

The DCHA salt form is critical for the commercial viability of this compound. Free Z-protected amino acids with bulky side chains often exist as viscous oils that are difficult to purify.[3] The DCHA salt forces the molecule into a lattice, increasing purity and shelf-life.[3]

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 490.68 g/mol (Salt) |

| CAS Number | 198828-94-3 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, MeOH, DMF.[3][5] Sparingly soluble in Water/Ether.[3] |

| Melting Point | Typically 145–155°C (Range varies by purity/polymorph) |

| Specific Rotation |

Part 4: Critical Experimental Protocols

Protocol A: Desalting (Liberation of the Free Acid)

Context: You cannot use the DCHA salt directly in standard carbodiimide (DIC/EDC) or onium (HATU/HBTU) coupling reactions without risk.[3] The free DCHA amine can compete for the activated ester, leading to capping of the peptide chain or formation of DCHA-amides.[3] The salt must be converted to the free acid immediately prior to use. [3]

The Self-Validating System:

-

Dissolution: Suspend 1.0 eq of Z-D-Allo-Thr(tBu)-OH·DCHA in Ethyl Acetate (EtOAc).[3][6] Use approx. 10 mL per gram.[3]

-

Acid Wash: Transfer to a separatory funnel. Wash with 0.5 M

(aq) or 10% Citric Acid.[3] -

Validation (TLC): Spot the organic layer on TLC.[3] DCHA stays at the baseline or moves differently than the free acid.[3]

-

Extraction: Wash the organic layer 3x with the acidic solution, then 1x with Brine.[3]

-

Drying: Dry over

, filter, and concentrate in vacuo. -

Result: The resulting oil/foam is the reactive free acid, ready for coupling.[3]

Protocol B: Orthogonal Deprotection Strategy

This molecule allows for "Solution Phase" orthogonality, distinct from standard Fmoc/tBu SPPS.[3]

-

Selective N-Terminal Deprotection:

-

Reagent:

/ Pd-C (Catalytic Hydrogenation) in MeOH. -

Mechanism: Hydrogenolysis cleaves the Benzyl carbamate (Z) to Toluene and

, releasing the free amine.[3] -

Outcome: The tBu group remains intact . This allows you to extend the peptide chain at the N-terminus while keeping the side chain protected.[3]

-

-

Selective Side-Chain Deprotection:

Visualization: The Desalting Workflow

Figure 2: Workflow for converting the storage-stable DCHA salt into the reactive free acid form.

Part 5: Applications in Drug Development[1][4]

1. Antibiotic Development (Teixobactin Analogs):

Teixobactin and similar non-ribosomal peptides often utilize D-amino acids and Allo-isomers to induce specific conformational turns (e.g.,

2. Peptidomimetics & SAR Studies: In Structure-Activity Relationship (SAR) studies, replacing a natural L-Thr with D-Allo-Thr probes the spatial requirements of a receptor pocket. If biological activity is maintained or enhanced, it suggests the receptor tolerates the inversion at both chiral centers, or that the "Allo" configuration presents the hydroxyl group in a more favorable orientation for H-bonding.[3]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6288, L-Threonine (Stereochemistry Reference). Retrieved February 4, 2026, from [Link][3]

Sources

A Technical Guide to Z-D-Allo-thr(tbu)-OH Dicyclohexylammonium Salt in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry, the design and synthesis of novel peptide analogs with tailored properties are paramount for advancing therapeutic and research frontiers. The incorporation of non-proteinogenic amino acids is a key strategy to modulate the conformational and biological properties of peptides. This guide provides an in-depth technical overview of Z-D-Allo-thr(tbu)-OH dicyclohexylammonium salt, a specialized building block for peptide synthesis.

This compound, with the CAS Number 100157-55-9 , is a derivative of D-allothreonine, a diastereomer of the naturally occurring D-threonine. The unique stereochemistry of the allo form, combined with strategic protecting groups, makes it a valuable tool for introducing specific structural constraints and functionalities into peptide backbones. This guide will delve into the technical aspects of this compound, from its physicochemical properties to its practical application in peptide synthesis, providing field-proven insights for its effective utilization.

Physicochemical Properties

The Z-D-Allo-thr(tbu)-OH dicyclohexylammonium salt is a white crystalline solid that is stable under standard storage conditions. The dicyclohexylammonium (DCHA) salt form is often preferred for N-protected amino acids that are otherwise difficult to crystallize or are unstable as free acids. This salt formation enhances the compound's stability and handling characteristics.

| Property | Value | Source(s) |

| CAS Number | 100157-55-9 | N/A |

| Molecular Formula | C₂₈H₄₆N₂O₅ | [1] |

| Molecular Weight | 490.68 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | 2-8°C | [2] |

The Strategic Importance of Protecting Groups and Stereochemistry

The utility of Z-D-Allo-thr(tbu)-OH in peptide synthesis is derived from its unique combination of protecting groups and its specific stereochemistry.

-

Z (Benzyloxycarbonyl) Group: The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the α-amino functionality. Introduced in the 1930s, the Z-group is stable to a wide range of reaction conditions, making it particularly suitable for solution-phase peptide synthesis where multiple reaction cycles are performed.[3] Its removal is typically achieved under specific conditions, ensuring the integrity of the peptide chain during synthesis.[3]

-

tBu (tert-Butyl) Group: The tert-butyl ether protects the hydroxyl group on the side chain of the allothreonine residue. This is crucial to prevent unwanted side reactions, such as O-acylation, during the activation and coupling of the carboxylic acid.[4] The tBu group is acid-labile and is typically removed during the final deprotection step of the synthesized peptide.[4]

-

DCHA (Dicyclohexylammonium) Salt: The formation of a dicyclohexylammonium salt serves to stabilize the free carboxylic acid of the amino acid derivative. This improves the compound's crystallinity, making it easier to handle, purify, and store.[5] Before use in peptide synthesis, the DCHA salt must be converted to the free acid.

-

D-Allo Stereochemistry: The incorporation of D-amino acids into peptides can significantly enhance their resistance to enzymatic degradation. The "allo" configuration refers to the specific stereochemistry at the β-carbon of the threonine side chain.[6] This unique stereoisomerism can induce specific conformational preferences in the peptide backbone, influencing its secondary structure and, consequently, its biological activity. The use of D-allo-threonine allows for the exploration of novel peptide conformations that are not accessible with proteinogenic amino acids.[7][8]

Experimental Workflow: From Salt to Peptide

The use of Z-D-Allo-thr(tbu)-OH DCHA in peptide synthesis follows a logical progression of steps, primarily suited for solution-phase synthesis strategies.

Caption: A generalized workflow for the utilization of Z-D-Allo-thr(tbu)-OH DCHA in peptide synthesis.

Part 1: Conversion of the DCHA Salt to the Free Acid

Rationale: The dicyclohexylammonium salt must be cleaved to liberate the free carboxylic acid, which is essential for the subsequent coupling reaction. Phosphoric acid is often used for this purpose as it forms a water-soluble salt with dicyclohexylamine, facilitating its removal.[5] The use of cold solvents is recommended to minimize any potential degradation of the acid-labile tBu protecting group.[5]

Protocol:

-

Suspend one part of Z-D-Allo-thr(tbu)-OH DCHA salt in 5-10 volume parts of ethyl acetate or another suitable ether-based solvent.[5]

-

While stirring, add a 10% aqueous solution of phosphoric acid until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be between 2 and 3.[5]

-

Separate the organic phase.

-

Wash the organic phase once with a small volume of 10% phosphoric acid, followed by several washes with water until the pH of the aqueous phase is ≥4.[5]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or a foam.[5]

Part 2: Solution-Phase Peptide Coupling

Rationale: With the Z-group protecting the N-terminus, the free carboxylic acid of Z-D-Allo-thr(tbu)-OH can be activated and coupled to the free amino group of another amino acid or peptide fragment. Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activating agents for this purpose.[9][10] The reaction is typically performed in a non-polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Protocol:

-

Dissolve the Z-D-Allo-thr(tbu)-OH free acid (1 equivalent) and the C-terminally protected amino acid or peptide (1 equivalent) in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Add the carbodiimide coupling reagent (e.g., DCC, 1.1 equivalents) to the solution.

-

Allow the reaction to stir and slowly warm to room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct (if DCC is used).

-

Wash the organic phase sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

The resulting protected peptide can be purified by normal-phase chromatography.[11]

Part 3: Deprotection of the Z-Group

Rationale: The removal of the Z-group exposes the N-terminal amine for further chain elongation or for the final deprotected peptide. The choice of deprotection method depends on the presence of other sensitive functional groups in the peptide.[3] Catalytic transfer hydrogenation is a mild and common method, while acidic cleavage is an alternative for substrates that are not compatible with hydrogenation.[3][12]

Protocol 1: Catalytic Transfer Hydrogenation

-

Dissolve the Z-protected peptide in methanol or ethanol.[3]

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.[3]

-

Add ammonium formate (3-5 equivalents) as the hydrogen donor.[3]

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to obtain the deprotected peptide.[12]

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

-

Dissolve the Z-protected peptide in glacial acetic acid.[3]

-

Add a solution of 33% hydrobromic acid (HBr) in acetic acid.[3]

-

Stir the mixture at room temperature for 2-16 hours, monitoring by TLC.[3]

-

Upon completion, the product can be precipitated by the addition of ether and collected by filtration.

Potential Side Reactions and Mitigation Strategies

-

Racemization: During the activation of the carboxylic acid, there is a risk of racemization at the α-carbon, especially when using powerful activating agents. To minimize this, the use of coupling additives like 1-hydroxybenzotriazole (HOBt) is recommended.[13] Performing the coupling reaction at low temperatures can also help suppress racemization.

-

O-acylation: Although the hydroxyl group of the allothreonine is protected by a tBu group, incomplete protection or harsh reaction conditions could lead to O-acylation. Ensuring complete protection and using mild coupling conditions are crucial.

-

Lactone Formation: Amino acids with hydroxyl side chains, like threonine, can undergo intramolecular cyclization to form a lactone, especially under strongly activating conditions.[14] This side reaction can be minimized by careful control of the reaction conditions and the use of appropriate coupling reagents.

Conclusion

Z-D-Allo-thr(tbu)-OH dicyclohexylammonium salt is a highly specialized and valuable building block for peptide chemists. Its unique stereochemistry and well-defined protecting group strategy offer a powerful tool for creating peptide analogs with enhanced stability and novel conformational properties. A thorough understanding of its handling, including the initial conversion from its salt form, and the specific conditions required for its coupling and deprotection, is essential for its successful application. By following the detailed protocols and considering the potential side reactions outlined in this guide, researchers and drug development professionals can effectively leverage this compound to advance their research and development goals.

References

- Ballio, A., et al. (1991). Syringopeptins, new phytotoxic lipodepsipeptides from Pseudomonas syringae pv. syringae. FEBS Letters, 291(1), 109-112.

- Burke, T. R., et al. (1989). Synthesis and antiviral activity of a series of 2',3'-dideoxynucleoside analogues. Tetrahedron Letters, 30(5), 519-522.

- Chem-Impex. (n.d.). Z-O-tert-butyl-D-allo-threonine cyclohexylammonium salt. Retrieved from [A valid, clickable URL will be provided here].

-

LookChem. (n.d.). Cas 198828-94-3,Z-ALLO-THR(TBU)-OH DCHA. Retrieved from [Link]

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [A valid, clickable URL will be provided here].

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

AAPPTec. (2021). Carbodiimides and Additives. Retrieved from [Link]

-

Rojas, C. M. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Allothreonine. Retrieved from [Link]

-

Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides? Retrieved from [Link]

- Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [A valid, clickable URL will be provided here].

- Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-13.

- Felix, A. M., et al. (1988). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 53(1), 93-96.

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- AAPPTec. (n.d.). Technical Support Information Bulletin 1137. Retrieved from [A valid, clickable URL will be provided here].

-

ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

- Yoshida, T. (1997). Peptide separation in normal phase liquid chromatography. Analytical Chemistry, 69(15), 3038-3043.

- Keess, S., & Oestreich, M. (2017). Cyclohexa-1,4-dienes in transition-metal-free ionic transfer processes. Chemical Science, 8(7), 4688-4695.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2022). Why does my CBz-deprotection not work? Retrieved from [Link]

-

Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly. Retrieved from [Link]

- Flippin, L. A., et al. (1992). Stereospecific synthesis of peptide analogs with allo-threonine and D-allo-threonine residues. The Journal of Organic Chemistry, 57(26), 7278-7282.

- Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024, December 10). BOC Sciences. Retrieved from [A valid, clickable URL will be provided here].

- Scott, W. L., et al. (1973). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Journal of Pharmaceutical Sciences, 62(1), 162-163.

- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Richardson, J. S., & Richardson, D. C. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Frontiers in Chemistry, 2, 73.

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Allothreonine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. polypeptide.com [polypeptide.com]

- 11. biotage.com [biotage.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. bachem.com [bachem.com]

- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

The Role of DCHA Salts in Protected Amino Acids: A Technical Guide

Executive Summary

In peptide synthesis and medicinal chemistry, the physical state of building blocks dictates process efficiency. N-protected amino acids—particularly those utilizing Benzyloxycarbonyl (Z/Cbz) or tert-Butyloxycarbonyl (Boc) groups—often exist as viscous, non-crystalline oils in their free acid form. This amorphous state complicates purification, accurate weighing, and long-term storage.

Dicyclohexylamine (DCHA) serves as a critical resolving and stabilizing agent.[1] By reacting DCHA with these oily free acids, chemists generate DCHA salts : stable, crystalline solids with defined melting points.[1] While these salts enable high-purity isolation, DCHA must be rigorously removed prior to peptide coupling to prevent side reactions. This guide details the chemical rationale, handling protocols, and desalting workflows required to effectively utilize DCHA salts in high-stakes synthesis.

The Chemical Basis: Why DCHA?

The Stability Problem

Protected amino acids possess a carboxylic acid motif (

-

Consequence: Oils trap impurities (solvents, byproducts) and are difficult to weigh precisely, leading to stoichiometry errors in coupling.

The DCHA Solution

Dicyclohexylamine is a bulky, secondary amine. When reacted with a protected amino acid, it forms a salt via proton transfer.

Key Advantages:

-

Lattice Energy: The ionic interaction between the carboxylate anion and the bulky dicyclohexylammonium cation provides the necessary lattice energy to force the compound into a crystalline solid.

-

Purification: Unlike oils, these salts can be recrystallized (typically from EtOH/EtOAc/Hexane systems) to remove impurities and diastereomers.

-

Hygroscopicity: DCHA salts are generally less hygroscopic than their free acid counterparts, enhancing shelf-life.

Critical Protocol: Desalting (Liberation of the Free Acid)

WARNING: You generally cannot use DCHA salts directly in standard carbodiimide/active ester coupling reactions. DCHA is a nucleophilic secondary amine. If present during activation, it will compete with the amine component, forming a Dicyclohexylamide byproduct that terminates the peptide chain.

The "Self-Validating" Desalting Workflow

The following protocol ensures complete removal of DCHA. It relies on the solubility differential between the free acid (organic soluble) and the DCHA salt (water soluble at low pH).

Reagents:

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for Z-amino acids.

-

Acid Wash: 10% Potassium Bisulfate (

) or 10% Phosphoric Acid (-

Crucial Detail: Do NOT use Hydrochloric Acid (HCl). DCHA-HCl is sparingly soluble in water and may precipitate, contaminating the organic phase or creating an emulsion. DCHA-Phosphate and DCHA-Sulfate are highly water-soluble.

-

Step-by-Step Methodology:

-

Suspension: Suspend the DCHA salt (1.0 equiv) in EtOAc (approx. 10 mL per gram of salt). The salt may not dissolve completely yet.[3]

-

Acidification: Add 10%

or -

Phase Check (Validation Point 1): The solid should dissolve completely as the salt breaks. Two clear layers must form.[3]

-

Extraction: Separate the layers. The lower aqueous layer contains the protonated DCHA (

). The upper organic layer contains the free amino acid. -

Wash Cycles: Wash the organic layer 2 additional times with the acid solution to ensure quantitative removal of DCHA.

-

Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove excess acid and bulk water.

-

Drying: Dry over Anhydrous Sodium Sulfate (

). Filter and evaporate in vacuo. -

Final Check (Validation Point 2): The resulting residue is usually a thick oil or foam. Verify by TLC; the free acid typically runs lower (more polar) or distinct from the salt, and no spot for free DCHA should be visible.

Visualization of the Desalting Process

Figure 1: Logical workflow for the liberation of free amino acids from DCHA salts. Note the specific exclusion of HCl to prevent precipitation issues.

Comparative Analysis: Salt Forms

When selecting raw materials, researchers often encounter different salt forms.

| Feature | Free Acid | DCHA Salt | CHA Salt (Cyclohexylamine) |

| Physical State | Often Oil / Amorphous | Crystalline Solid | Crystalline Solid |

| Purity | Variable (Hard to recrystallize) | High (Recrystallizable) | High |

| Stability | Low (Prone to degradation) | High (Shelf-stable) | High |

| Molecular Weight | Lowest | High (+181.3 Da) | Medium (+99.2 Da) |

| Direct Coupling? | Yes | No (Must desalt) | No (Must desalt) |

| Solubility (Water) | Low | Low | Moderate |

Expert Insight: DCHA is often preferred over CHA for very hydrophobic amino acids because the extra cyclohexyl ring adds lipophilicity, often resulting in better crystallization characteristics for large, hydrophobic protecting groups like Z (Benzyloxycarbonyl).

Troubleshooting & Common Pitfalls

The "Emulsion" Nightmare

Symptom: The organic and aqueous layers fail to separate cleanly during desalting.

Cause: Often caused by using HCl (forming insoluble DCHA-HCl precipitates) or insufficient solvent volume.

Fix: Add a small amount of Brine (sat. NaCl) to increase ionic strength of the aqueous phase, or add more solvent (EtOAc). Prevention: Always use

Incomplete Removal of DCHA

Symptom: Poor coupling yield; presence of "extra" peaks in HPLC identifiable as Dicyclohexylamide adducts. Cause: Insufficient acid washes or pH of aqueous layer was not low enough (< pH 3). Fix: Validate the pH of the aqueous wash. It must be acidic to ensure DCHA is fully protonated and partitioned into the water phase.

Racemization Risk

Risk: While DCHA salts are stable, the process of desalting involves acidification.

Mitigation: Perform the extraction with cold buffers (

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Methodological & Application

Technical Application Note: Protocol for Converting Z-D-Allo-Thr(tBu)-OH • DCHA Salt to Free Acid

[1][2][3]

Introduction & Strategic Considerations

This application note details the protocol for liberating the free carboxylic acid of Z-D-Allo-Thr(tBu)-OH from its dicyclohexylamine (DCHA) salt. This specific amino acid derivative is a critical chiral building block in peptide synthesis and drug development.[1]

The Challenge: Balancing Stability and Purity

The DCHA salt form is commercially preferred because it stabilizes the amino acid as a crystalline solid, whereas the free acid is often an amorphous foam or oil that is difficult to handle. However, the DCHA amine is a nucleophile that will interfere with standard coupling reactions (e.g., EDC/NHS, HATU), necessitating its removal prior to synthesis.

Critical Technical Constraints:

-

Acid Sensitivity: The tert-butyl ether (tBu) on the threonine side chain is acid-labile.[2] While more stable than tBu esters, it can still undergo cleavage under strong acidic conditions (e.g., TFA, high conc. HCl), leading to the formation of Z-D-Allo-Thr-OH (side chain deprotected).[2]

-

Solubility Artifacts: The use of Hydrochloric Acid (HCl) is strongly discouraged . DCHA forms a hydrochloride salt (DCHA[2][3] • HCl) that is sparingly soluble in water and often precipitates at the interface, causing emulsions and contaminating the organic layer.

-

Stereochemical Integrity: The D-allo configuration is non-standard. While acid extraction rarely causes racemization, maintaining low temperatures minimizes any risk of thermal degradation or side-reactions.

The Solution: Biphasic Acidolysis

We utilize a biphasic system (Ethyl Acetate / Aqueous Acid) using Potassium Hydrogen Sulfate (KHSO₄) or Citric Acid . These acids are strong enough (pKa ~2-3) to fully protonate the DCHA (pKa ~10.[2]4) and the carboxylate, but mild enough to preserve the tBu protecting group.

Materials & Reagents

| Reagent | Grade | Role |

| Z-D-Allo-Thr(tBu)-OH[1][2][4] • DCHA | >98% Purity | Starting Material |

| Ethyl Acetate (EtOAc) | ACS Reagent | Organic Phase Solvent |

| Potassium Hydrogen Sulfate (KHSO₄) | Reagent Grade | Acidifying Agent (Preferred) |

| Alternative: Citric Acid | Reagent Grade | Alternative Acidifying Agent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |

| Deionized Water | 18.2 MΩ | Aqueous Phase Solvent |

| Brine (NaCl) | Saturated | Wash Solution |

Experimental Protocol

Preparation[2][7][8][9][10][11]

-

Acid Solution: Prepare a 0.5 M (approx. 5-10% w/v) KHSO₄ solution in water.[2] Chill to 4°C.

-

Note: If using Citric Acid, prepare a 10% w/v solution.

-

-

Temperature Control: Perform all extraction steps on ice (0–5°C).

Step-by-Step Methodology

-

Suspension: Weigh 1.0 equivalent of the Z-D-Allo-Thr(tBu)-OH • DCHA salt into a separatory funnel. Add Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt). The salt may not dissolve completely at this stage.[5][6]

-

Acidification & Partitioning: Add 1.2 equivalents of the cold 0.5 M KHSO₄ solution to the separatory funnel.

-

Why 1.2 eq? This slight excess ensures complete protonation of the DCHA amine.

-

-

Extraction: Shake the funnel vigorously for 2–3 minutes.

-

Observation: The solid salt should dissolve completely as the free acid partitions into the organic layer and the DCHA salt moves to the aqueous layer.

-

Checkpoint: If solids remain, add small aliquots of EtOAc and water until two clear phases exist.

-

-

Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing DCHA • KHSO₄) into a waste flask.

-

pH Check: The aqueous layer should have a pH < 3.[5] If not, the acid was consumed; repeat the wash with fresh KHSO₄.

-

-

Wash Cycles:

-

Wash 1: Wash the organic layer with fresh 0.5 M KHSO₄ (0.5 vol) to remove residual amine.

-

Wash 2: Wash with deionized water (1.0 vol) to remove excess acid.

-

Wash 3: Wash with saturated Brine (1.0 vol) to remove bulk water.

-

-

Drying & Concentration:

-

Collect the organic layer in an Erlenmeyer flask.

-

Add anhydrous Na₂SO₄ (approx. 1-2 g per 50 mL) and swirl. Let sit for 10 minutes.

-

Filter off the solid Na₂SO₄.

-

Concentrate the filtrate on a rotary evaporator (Water bath < 35°C) to yield the free acid.

-

-

Final Processing: The product will likely appear as a viscous oil or foam. To obtain a handleable solid, perform a "chase" evaporation:

-

Redissolve the oil in a small amount of DCM.

-

Add Hexanes or Heptane.

-

Evaporate again. The solvent exchange often forces the product into a white amorphous foam/solid.

-

Process Visualization (Workflow)[5]

Caption: Flowchart illustrating the biphasic acidolysis of Z-D-Allo-Thr(tBu)-OH • DCHA salt.[5][6][7][1][2][3][8][9]

Quality Control & Validation

Before proceeding to coupling reactions, validate the removal of DCHA.[8]

| Method | Specification | Expected Result |

| TLC | Silica Gel 60 F₂₅₄ | DCHA Removal: The spot corresponding to DCHA (visualized by Ninhydrin or Iodine) should be absent.[2] Product: Single spot for free acid (Rf usually lower than salt). |

| ¹H-NMR | CDCl₃ or DMSO-d₆ | Diagnostic Signals: 1. Absence of multiplet signals at 1.0–2.0 ppm (corresponding to cyclohexyl ring protons of DCHA). 2. Presence of tBu singlet (~1.1-1.2 ppm).[2] 3. Presence of Z-group aromatics (7.3 ppm).[2] |

| HPLC | C18 Column | Purity > 98%. Confirm no peak broadening or tailing indicative of residual salt. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Emulsion forms | DCHA-Salt precipitation or vigorous shaking.[2] | Add a small amount of Brine to increase ionic strength. Wait longer for separation. |

| Product is an oil | Normal physical state for this free acid. | Co-evaporate with DCM/Heptane. Store in freezer (-20°C). |

| Low Yield | Product lost to aqueous phase. | Re-extract the combined aqueous washes with a small volume of EtOAc. |

| TLC shows 2 spots | Incomplete conversion or tBu cleavage. | Check pH: If pH > 3, add more acid. Check Stability: If spot corresponds to de-tBu product, reduce acid contact time and keep strictly at 0°C. |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Standard reference for stability of tBu ethers and Z-groups).

-

Bachem. (2021). Conversion of a DCHA salt to the free acid. Application Note.

-

Merck (Novabiochem). Peptide Synthesis Protocols: Method 1 - Conversion of CHA/DCHA salts to free acid.

- Fischer, P. M. (2000). The design, synthesis and application of stereochemically defined scaffolds. In Methods in Molecular Biology.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH) | C23H27NO5 | CID 10949330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 198828-94-3: Z-allo-Thr(tBu)-OH . DCHA | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. peptide.com [peptide.com]

- 8. reddit.com [reddit.com]

- 9. Z-D-allo-Thr(tBu)-OH DCHA [myskinrecipes.com]

Application Note: Solid-Phase Synthesis of Protected Peptide Fragments Using Z-D-Allo-thr(tbu)-OH

Introduction: Strategic Incorporation of Non-Canonical Amino Acids

The synthesis of complex therapeutic peptides and proteins often requires the incorporation of unnatural or non-proteinogenic amino acids to enhance biological activity, improve metabolic stability, or constrain conformational flexibility. D-amino acids, as enantiomers of their natural L-counterparts, are particularly valuable for conferring resistance to enzymatic degradation by proteases. Furthermore, the use of diastereomers such as D-allo-threonine introduces unique stereochemical constraints that can be critical for mimicking or disrupting specific biological interactions.

This application note provides a detailed protocol and scientific rationale for the incorporation of Z-D-Allo-thr(tbu)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS). The strategic use of the N-terminal benzyloxycarbonyl (Z) protecting group, in conjunction with the tert-butyl (tBu) side-chain protection, facilitates an orthogonal protection scheme. This scheme is not intended for a standard, full-length Fmoc- or Boc-based SPPS workflow. Instead, it is expertly applied to the solid-phase synthesis of fully protected peptide fragments . These fragments are subsequently cleaved from a hyper-acid-sensitive resin with all protecting groups intact, rendering them ideal building blocks for convergent synthesis strategies, such as solution-phase fragment condensation, to assemble larger, more complex peptides.[1]

We will detail the critical aspects of this methodology, from resin selection and coupling of the sterically demanding Z-D-Allo-thr(tbu)-OH residue to the mild cleavage conditions required to preserve the integrity of the protected peptide acid.

The Principle of Orthogonal Protection in Fragment Synthesis

Modern peptide synthesis relies on the concept of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[2] The standard Fmoc/tBu strategy employs a base-labile group for the N-terminus (Fmoc) and acid-labile groups for the side chains (e.g., tBu).

The Z-group introduces a third dimension of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the mild acidic conditions used to cleave peptides from hyper-acid-labile resins.[3] Its removal is typically achieved through hydrogenolysis, a condition not employed during the SPPS cycles.[3] This unique stability profile makes Z-protected amino acids, like Z-D-Allo-thr(tbu)-OH, ideal candidates for the N-terminal residue of a peptide fragment destined for subsequent ligation.

The workflow is designed to yield a C-terminal free acid with the N-terminus and all side chains remaining fully protected, a critical prerequisite for successful fragment condensation.[1]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade/Specification | Recommended Supplier |

| 2-Chlorotrityl chloride (2-CTC) Resin | 100-200 mesh, 1.0-1.6 mmol/g | AAPPTec, Sigma-Aldrich |

| Z-D-Allo-thr(tbu)-OH | Peptide Synthesis Grade | Commercially Available |

| Fmoc-protected Amino Acids | tBu side-chain protection | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |

| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Sigma-Aldrich |

| Piperidine | Reagent Grade | Sigma-Aldrich |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis Grade | CEM Corporation |

| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Trifluoroethanol (TFE) | Reagent Grade | Sigma-Aldrich |

| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich |

| Ammonium Formate | Reagent Grade | Sigma-Aldrich |

Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin

The 2-Chlorotrityl chloride (2-CTC) resin is the solid support of choice for this application due to its extreme acid sensitivity. This property allows for the cleavage of the final peptide fragment under exceptionally mild acidic conditions that leave acid-labile side-chain protecting groups, such as tBu, completely intact.[4][5]

-

Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a suitable reaction vessel.

-

Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (2.0 equivalents relative to resin loading) in anhydrous DCM (approx. 5 mL/g of resin). Add DIEA (4.0 equivalents).

-

Loading Reaction: Drain the DCM from the swelled resin. Add the amino acid/DIEA solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 1-2 hours.

-

Capping: To cap any unreacted chloride sites on the resin, add 1.0 mL of anhydrous methanol (MeOH) and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

-

Loading Determination (Optional): Resin loading can be quantified by Fmoc-cleavage and UV spectrophotometry of the resulting dibenzofulvene-piperidine adduct.

Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS)

The subsequent amino acids are coupled using standard Fmoc-SPPS protocols. A typical cycle is outlined below.

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq.), HATU (2.9 eq.), and DIEA (6.0 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Monitoring: Confirm coupling completion using a qualitative ninhydrin test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF) for 10 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Protocol 3: Coupling of the N-Terminal Z-D-Allo-thr(tbu)-OH

The final residue to be coupled is the Z-protected amino acid. Due to the potential steric hindrance from the D-allo-threonine stereochemistry and the Z-group, optimized coupling conditions are recommended.

-

Deprotection: Perform the final Fmoc deprotection as described in Protocol 2, Step 1.

-

Coupling Reaction:

-

Dissolve Z-D-Allo-thr(tbu)-OH (3.0 eq.), HATU (2.9 eq.), and DIEA (6.0 eq.) in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Extended Coupling Time: Agitate the reaction for 4-6 hours at room temperature. The increased steric bulk may slow the reaction rate.[6]

-

Monitoring: Use a ninhydrin test to monitor the reaction. A negative result (clear/yellow beads) indicates completion.

-

-

Washing: Once coupling is complete, wash the fully protected peptide-resin extensively with DMF (5x) and DCM (5x). Dry the resin thoroughly under vacuum.

Protocol 4: Mild Acidic Cleavage of the Protected Fragment

This step is the most critical for the success of the strategy. The goal is to cleave the ester linkage to the 2-CTC resin without removing the tBu, Z, or other acid-labile side-chain protecting groups.

| Cleavage Cocktail | Composition (v/v/v) | Cleavage Time | Notes |

| Method A (TFA/DCM) | 1% TFA in DCM | 5-10 min, repeat 2-3x | Very mild. Good for highly sensitive groups. May require multiple treatments for complete cleavage.[7] |

| Method B (AcOH/TFE/DCM) | Acetic Acid / TFE / DCM (1:1:8) | 30-60 min | A well-established, effective method for cleaving protected fragments from 2-CTC resin.[4][8] |

| Method C (HFIP/DCM) | 20% HFIP in DCM | 30 min | Hexafluoroisopropanol provides a non-nucleophilic acidic environment.[9] |

Detailed Procedure (Using Method B):

-

Resin Preparation: Place the dry, protected peptide-resin (1.0 g) in a reaction vessel with a sintered glass filter.

-

Cleavage Reaction:

-

Prepare the cleavage cocktail: 1:1:8 (v/v/v) of acetic acid / TFE / DCM. Use approximately 10-15 mL per gram of resin.

-

Add the cocktail to the resin and agitate gently at room temperature for 30-60 minutes.

-

-

Collection: Filter the solution containing the cleaved peptide fragment into a collection flask.

-

Rinsing: Wash the resin 2-3 times with a small volume of the cleavage cocktail or DCM to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure (rotary evaporation).

-

Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the protected peptide fragment.

-

Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting white powder is the fully protected peptide fragment.

Protocol 5: Post-Cleavage Z-Group Removal (Solution Phase)

After purification, if the N-terminal amine needs to be deprotected for subsequent fragment condensation, the Z-group can be removed by catalytic transfer hydrogenation. This method avoids the use of gaseous hydrogen.[3]

-

Dissolution: Dissolve the purified, Z-protected peptide fragment in a suitable solvent (e.g., Methanol, Ethanol, or THF).

-

Catalyst and Donor Addition: Add 10% Pd/C catalyst (5-10 mol%) to the solution. Then, add a hydrogen donor such as ammonium formate (3-5 equivalents).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate to yield the deprotected peptide fragment.

Conclusion and Field-Proven Insights

The use of Z-D-Allo-thr(tbu)-OH is a sophisticated strategy tailored for the synthesis of protected peptide fragments. The success of this methodology hinges on a deep understanding of orthogonal protection schemes and the careful selection of a hyper-acid-labile resin, such as 2-chlorotrityl chloride resin. The steric hindrance presented by the D-allo-threonine residue necessitates more robust coupling conditions, such as the use of HATU and extended reaction times, to ensure high coupling efficiency.

The mild cleavage protocols outlined are critical for preserving the integrity of the acid-labile tBu side-chain protecting group, yielding a fully protected fragment ready for solution-phase ligation. This convergent approach is particularly advantageous for the synthesis of long or difficult peptide sequences, where stepwise SPPS may fail due to aggregation or cumulative yield loss. By mastering this technique, researchers and drug development professionals can significantly expand their capability to produce complex, modified peptides for a wide range of therapeutic and research applications.

References

-

AAPPTec. (n.d.). Cleave Protected Peptides from 2-Chloro-Trityl Resin. Retrieved from [Link]

-

Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840–2845. Available from: [Link]

- Fields, G. B., Lauer, J. L., & Fields, C. G. (1995). Solid-Phase Peptide Synthesis via Fragment Condensation. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 97-108). Humana Press.

- Gowda, D. C., & Abiraj, K. (2002). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 9(3), 153–165.

- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(26), 9683–9686.

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

- Vaidehi, N., & Barany, G. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 55(4), 293-306.

Sources

- 1. peptide.com [peptide.com]

- 2. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 6. researchgate.net [researchgate.net]

- 7. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

Optimizing Coupling Efficiency and Stereochemical Integrity for Z-D-Allo-Thr(tBu)-OH

Application Note & Protocol Guide

Executive Summary

The incorporation of Z-D-Allo-Thr(tBu)-OH into peptide sequences presents a dual challenge: steric hindrance caused by the

While the Z (benzyloxycarbonyl) protecting group generally suppresses oxazolone-mediated racemization better than Fmoc or Boc, the slow kinetics of coupling hindered amino acids creates a window for base-catalyzed epimerization at the

Molecular Challenges & Mechanistic Insight[1]

The Steric-Electronic Conflict

The target molecule contains a bulky tert-butyl ether on the

-

Consequence: Slower reaction rates (

decreases). -

Risk: Extended activation times increase the exposure of the activated

-proton to base, leading to proton abstraction and enolization.

Stereochemical Fragility

-

Target Configuration: D-Allo-Threonine (

). -

Epimerization Risk: Inversion at

( -

Z-Group Advantage: The urethane nature of the Z-group reduces the acidity of the

proton, making 5(4H)-oxazolone formation less favorable compared to amide-protected amino acids. However, direct enolization via base (e.g., excess DIPEA) remains a threat.

Reagent Selection Matrix

The following matrix compares high-efficiency reagents specifically for hindered couplings.

| Reagent System | Activation Type | Coupling Efficiency (Hindered) | Epimerization Control | Recommendation |

| HATU / HOAt / DIPEA | Uronium / Aza-benzotriazole | High (Gold Standard) | Good (HOAt effect) | Primary Choice for difficult sequences. |

| COMU / Oxyma / DIPEA | Uronium / Oxime | Very High (Comparable/Superior to HATU) | Excellent (Lower risk than HATU) | Preferred for safety & purity. Safer byproduct profile. |

| DIC / Oxyma Pure | Carbodiimide / Oxime | Moderate to High | Superior (Neutral pH activation) | Alternative for highly epimerization-prone contexts. |

| PyBOP / HOBt / DIPEA | Phosphonium | Moderate | Moderate | Avoid if possible (Carcinogenic HMPA byproduct). |

Decision Logic for Reagent Choice

The following decision tree illustrates the selection process based on synthesis constraints.

Figure 1: Reagent selection logic based on steric hindrance of the incoming amine and tolerance for epimerization.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (COMU/HATU)

Best for solid-phase synthesis (SPPS) or difficult solution-phase couplings.

Reagents:

-

AA: Z-D-Allo-Thr(tBu)-OH (1.0 equiv)

-

Coupling Agent: COMU (or HATU) (0.95 - 1.0 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or TMP (2,4,6-Trimethylpyridine) for ultra-low racemization.

-

Solvent: DMF (anhydrous) or NMP.

Step-by-Step Workflow:

-

Resin Preparation (SPPS only): Swell resin in DMF for 20 minutes. Drain.

-

Pre-Activation (Critical Step):

-

Dissolve Amino Acid and COMU in minimal DMF.

-

Cool the solution to 0°C (ice bath). Note: Cooling suppresses initial racemization during the exothermic activation.

-

Add Base (DIPEA).[1]

-

Stir for 30–60 seconds only. Do not over-activate.

-

-

Coupling:

-

Add the pre-activated solution immediately to the resin/amine component.

-

Agitate at Room Temperature for 45–60 minutes .

-

-

Monitoring:

-

Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

-

Checkpoint: If positive (blue), re-couple using fresh reagents (Double Coupling).

-

-

Washing:

-

Wash resin with DMF (

), DCM (

-

Protocol B: "Racemization-Safe" Coupling (DIC/Oxyma)

Best for solution phase or when epimerization is the primary failure mode.

Reagents:

-

AA: Z-D-Allo-Thr(tBu)-OH (1.0 equiv)

-

Activator: DIC (Diisopropylcarbodiimide) (1.0 equiv)

-

Additive: Oxyma Pure (1.0 equiv)[2]

-

Solvent: DMF/DCM (1:1 ratio improves solubility and reduces racemization).

Step-by-Step Workflow:

-

Dissolution: Dissolve AA and Oxyma Pure in the solvent mixture.

-

Activation:

-

Coupling:

-

Add the mixture to the amine component.[6]

-

Crucial: Do not add exogenous base (DIPEA) unless absolutely necessary for salt neutralization. The absence of tertiary base is what protects the stereocenter.

-

-

Reaction Time: Allow to react for 2–12 hours (kinetics are slower than HATU).

Mechanism of Action & Pathway Analysis

Understanding the activation pathway helps troubleshooting. The diagram below details the COMU activation and the risk points for racemization.

Figure 2: Activation pathway showing the competition between productive coupling and racemization.

Quality Control & Troubleshooting

Diagnostic Table

| Observation | Probable Cause | Corrective Action |

| Incomplete Coupling (Kaiser +) | Steric hindrance of tBu group. | Use HATU at |

| Epimerization (D-Allo | Base-catalyzed proton abstraction. | Switch to DIC/Oxyma (Base-free). Use TMP instead of DIPEA. |

| Low Yield | Aggregation of peptide chain. | Use Pseudoproline dipeptides if applicable, or switch solvent to NMP. |

Microwave Considerations

While microwave synthesis accelerates coupling, it increases the internal temperature. For Z-D-Allo-Thr(tBu)-OH:

-

Limit Temperature: Do not exceed 50°C .

-

Limit Power: Use low wattage (20-30W).

-

High temperatures (

) combined with basic conditions will almost certainly cause epimerization of the allo center.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: HATU and COMU properties.

-

Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Coupling Reagent than HATU.[4][8][9] Chemistry – A European Journal.

-

Luxembourg Bio Technologies. (2022). Understanding OxymaPure as a Peptide Coupling Additive. ACS Omega.

Sources

- 1. file.globalso.com [file.globalso.com]

- 2. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxymapure.com [oxymapure.com]

- 7. youtube.com [youtube.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. bachem.com [bachem.com]

Application Note: Selective tBu Deprotection in Z-D-Allo-Thr(tBu)-OH Derivatives

[1]

Executive Summary

The selective removal of tert-butyl (tBu) side-chain protection from Z-protected amino acids is a critical transformation in the synthesis of complex peptides and peptidomimetics, particularly those containing unnatural isomers like D-allo-threonine .[1] While the Z group (benzyloxycarbonyl) is theoretically orthogonal to acid-labile tBu groups, practical experience demonstrates that the Z moiety can degrade under harsh acidic conditions (acidolysis), leading to yield loss or complex impurity profiles. Furthermore, threonine derivatives are uniquely susceptible to acid-catalyzed

This guide provides optimized protocols to achieve quantitative tBu deprotection while preserving the N-terminal Z group and preventing the dehydration of the D-allo-threonine side chain.[1]

Mechanistic Insight & Critical Parameters

To optimize this reaction, one must understand the competing pathways. The goal is to favor Pathway A (Deprotection) while suppressing Pathway B (Z-Cleavage) and Pathway C (Dehydration).[1]

The Chemical Challenge

-

tBu Cleavage (

): Requires protonation of the ether oxygen, followed by the release of a stable tert-butyl carbocation ( -

Z-Group Stability: The carbamate linkage of the Z group is generally stable to TFA. However, partial protonation can occur, and in the presence of strong acid or long reaction times, it can cleave to form benzyl cations, leading to N-terminal deprotection.

-

Allo-Thr Dehydration: The specific stereochemistry of D-allo-threonine places the hydroxyl and methyl groups in a syn-relationship (in certain conformers), which can sterically facilitate acid-catalyzed dehydration to form Z-D-dehydroaminobutyric acid (

Mass = -18 Da).[1]

Reaction Pathway Diagram

Figure 1: Competing reaction pathways during acidolysis. Pathway A is the target; Pathways B and C must be suppressed via kinetic control.

Optimization Strategy

Scavenger Selection

The cleavage of tBu generates a reactive tert-butyl cation.[1][2] If not quenched, this cation can re-alkylate the peptide (often on aromatic rings or the C-terminus) or polymerize.

-

Triisopropylsilane (TIPS): The "Gold Standard" hydride donor. It irreversibly quenches carbocations.

-

Water: Essential for hydrolysis and acts as a mild nucleophile.

-

Avoid: 1,2-Ethanedithiol (EDT) unless absolutely necessary (e.g., presence of Trp/Met), as it is malodorous and difficult to remove.

Temperature Control

-

Recommendation: Start at 0°C .

-

Reasoning: Dehydration (Pathway C) has a higher activation energy than tBu cleavage.[1] Keeping the reaction cold during the initial exothermic protonation phase minimizes dehydration and Z-group acidolysis.

Experimental Protocols

Protocol A: The "Standard" High-Yield Method

Best for: Robust substrates where Z-group lability is not the primary concern.[1]

Reagents:

-

Trifluoroacetic Acid (TFA): Peptide Grade[1]

-

Triisopropylsilane (TIPS)[1]

-

Deionized Water (DI H2O)[1]

-

Dichloromethane (DCM) – Optional, for solubility.

Procedure:

-

Preparation: Dissolve the Z-D-Allo-Thr(tBu)-OH derivative (1 eq) in a minimal amount of DCM if solubility is poor. If soluble in acid, proceed directly.

-

Cocktail Preparation: Prepare a solution of TFA : TIPS : H2O (95 : 2.5 : 2.5 v/v) . Pre-chill to 0°C.

-

Addition: Add the cold cleavage cocktail to the substrate (approx. 10 mL per gram of substrate).

-

Reaction: Stir at 0°C for 15 minutes , then allow to warm to room temperature.

-

Monitoring: Monitor by HPLC/TLC after 30 minutes. The reaction is typically complete within 45–60 minutes.

-

Critical Stop: Do not exceed 2 hours to preserve the Z-group.

-

-

Workup:

-

Concentrate the mixture under nitrogen flow or rotary evaporation (do not heat >30°C).

-

Precipitate the product by adding cold Diethyl Ether or MTBE (10x volume).

-

Centrifuge/Filter and wash the solid 3x with cold ether.

-

Protocol B: The "High-Fidelity" Mild Method

Best for: Substrates sensitive to Z-cleavage or dehydration.[1]

Reagents:

-

4M HCl in Dioxane

-

Dichloromethane (DCM)[1]

Procedure:

-

Dissolution: Dissolve substrate in DCM (concentration ~0.1 M).

-

Acidolysis: Add an equal volume of 4M HCl in Dioxane at 0°C.

-

Reaction: Stir at 0°C for 30 minutes, then 1 hour at room temperature.

-

Note: HCl is generally milder on the Z-group than TFA but effective for tBu removal.[1]

-

-

Workup: Evaporate solvents in vacuo. Co-evaporate with toluene or DCM to remove excess HCl.

Analytical Data & QC

When validating this reaction, use the following mass shift indicators to identify success or failure modes.

| Species | Mass Shift ( | Cause | Corrective Action |

| Product | -56 Da | Loss of tBu ( | None (Target) |

| Impurity A | -134 Da | Loss of Z-group | Reduce reaction time; Switch to Protocol B. |

| Impurity B | -74 Da | Loss of tBu + H2O (Dehydration) | Maintain 0°C longer; Ensure reagents are dry. |

| Impurity C | +56 Da | tBu adduct (alkylation) | Increase TIPS/Scavenger concentration. |

QC Workflow Diagram

Figure 2: In-process control decision matrix for optimizing yield and purity.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for orthogonality of Z and tBu groups).

-

Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[3] Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on stability of Cbz/Z in TFA). Link[1]

-

Kikuchi, T., & Konno, H. (2013). "Improved synthesis of D-allothreonine derivatives from L-threonine." Tetrahedron. (Specific synthesis and handling of Allo-Thr derivatives). Link

Sources

- 1. N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH) | C23H27NO5 | CID 10949330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. peptide.com [peptide.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. peptide.com [peptide.com]

Application Note: Optimization of Solvent Systems for the Coupling of Sterically Hindered Z-D-Allo-Thr(tBu)-OH

Abstract

The coupling of Z-D-Allo-Thr(tBu)-OH presents a trifecta of synthetic challenges: steric hindrance at the

The Steric & Stereochemical Challenge

To select the correct solvent, one must first understand the molecular adversary.[1] Z-D-Allo-Thr(tBu)-OH is not a standard building block; it requires specific handling to preserve its "Allo" stereochemistry and achieve high conversion.[1]

Structural Impediments[1][2]

-

-Branching: The threonine side chain is branched at the

-

"Allo" Configuration: The allo form implies a specific diastereomeric relationship between the

and -

Z-Group Hydrophobicity: Unlike Fmoc, the Z-group (Cbz) is highly lipophilic.[1] While this aids solubility in non-polar solvents (DCM, EtOAc), it can lead to aggregation on-resin if the solvent system does not sufficiently solvate the growing peptide chain.[1]

The Orthogonality Trap

Critical Design Note: Researchers must recognize the protection scheme's orthogonality.[1]

-

Z-Group: Stable to TFA. Removed by catalytic hydrogenolysis (

/Pd) or strong acids (HF, HBr).[1] -

tBu-Group: Labile to TFA.

-

Implication: If this residue is coupled in SPPS and cleaved with TFA, the Z-group remains on the N-terminus.[1] This is often intentional (as a permanent cap), but if N-terminal deprotection is required on-resin, Z is the wrong choice; Fmoc should be used.[1] This guide assumes the Z-group is intended to remain or the synthesis is solution-phase.[1]

Solvent Selection Matrix

The choice of solvent dictates reaction rate (kinetics), resin swelling (in SPPS), and racemization suppression.[1] We categorize solvents into "Classic" (High Performance, High Toxicity) and "Modern Green" (Sustainable, Tunable).[1]

Table 1: Physicochemical Comparison of Solvent Systems

| Solvent System | Role | Dipole Moment (D) | Viscosity (cP) | Resin Swelling (PS/PEG) | Green Status | Recommended Use |

| DMF | Standard | 3.86 | 0.92 | Excellent | Restricted (Repr.[1] 1B) | Difficult sequences; Reference standard. |

| NMP | Standard | 4.09 | 1.67 | Excellent | Restricted (Repr.[1] 1B) | High-aggregation sequences. |

| 2-MeTHF | Green Alt. | 1.69 | 0.46 | Moderate | Recommended | Solution phase; Binary mixes.[1] |

| Anisole/NOP (3:1) | Binary Green | Tunable | Moderate | Good | Recommended | SPPS of hydrophobic residues (Z-group).[1] |

| GVL (Gamma-Valerolactone) | Green Polar | 4.12 | 1.93 | Good | Recommended | High polarity needs; biodegradable.[1] |

| DCM/DMF (1:1) | Hybrid | Mixed | Low | Good | Intermediate | Solubilizing Z-AAs while swelling resin.[1] |

The "Green" Binary Strategy

For Z-D-Allo-Thr(tBu)-OH, pure green solvents often fail either solubility (Z-group needs lipophilicity) or swelling (resin needs polarity).[1]

-

Recommendation: Use 2-MeTHF/DMF (80:20) or Anisole/NOP (75:25) .[1]

-

Why: 2-MeTHF and Anisole excellently solubilize the hydrophobic Z-group.[1] The addition of DMF or NOP (N-octylpyrrolidone) ensures the resin beads swell sufficiently to expose the reactive sites, overcoming the steric barrier of the threonine side chain.[1]

Visualized Decision Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the optimal solvent based on their specific synthesis constraints.[1]

Caption: Decision matrix for selecting solvent systems based on synthesis phase and regulatory (Green) requirements.

Experimental Protocol: The "Steric-Hardened" Coupling

This protocol is designed for SPPS but can be adapted for solution phase.[1][2] It prioritizes racemization suppression and complete conversion over speed.[1]

Reagents[1][2][3][4][5]

-

Amino Acid: Z-D-Allo-Thr(tBu)-OH (3.0 eq relative to resin loading).[1]

-

Coupling Reagent: DIC (Diisopropylcarbodiimide, 3.0 eq) + Oxyma Pure (3.0 eq).[1]

-

Solvent: Anisole/NOP (3:1) OR DMF (Control).[1]

-

Base: None (Base-free coupling is critical to prevent base-catalyzed epimerization).[1]

Step-by-Step Procedure

-

Resin Preparation:

-

Activation (Pre-activation is discouraged):

-

Coupling Reaction:

-

In-Process Control (IPC) - The Self-Validating Step:

-

Double Coupling (if required):

Workflow Diagram

Caption: "Steric-Hardened" coupling workflow with mandatory in-process control checkpoints.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of tBu/Allo group.[1] | Use Double Coupling . Switch to a smaller solvent molecule (DCM/DMF) for the second pass.[1] |

| Racemization (D-Allo -> L-Allo) | Base-catalyzed epimerization.[1] | Ensure Base-Free coupling (DIC/Oxyma).[1] Avoid DIEA/NMM. Keep Temp < 30°C. |

| Precipitation | Z-group insolubility in polar media.[1] | Increase ratio of lipophilic solvent (e.g., increase Anisole or 2-MeTHF component).[1] |

| Slow Kinetics | Poor resin swelling.[1] | If using Green solvents, add 10-20% DMF or NMP as a "spike" to improve swelling without full toxicity load.[1] |

References

-

Albericio, F., et al. (2019).[1] "Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides." ACS Sustainable Chemistry & Engineering.[1] [1]

-

Isidro-Llobet, A., et al. (2019).[1] "Sustainability in Peptide Chemistry: Current Synthesis Advances." Journal of Organic Chemistry. [1]

-

Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

Pawlas, J., et al. (2019).[1] "Green Solvents for Solid-Phase Peptide Synthesis."[1][4][5][6] Organic Process Research & Development. [1]

-

Carpino, L. A., & El-Faham, A. (2003).[1] "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly." Tetrahedron. (Contextualizing DIC/Oxyma evolution).

Sources

Application Notes and Protocols: Z-D-Allo-thr(tbu)-OH as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Stereochemical Diversity

In the landscape of modern drug discovery and peptide science, the precise control of stereochemistry is not merely a technicality but a fundamental driver of innovation. Chiral building blocks are the architect's tools for constructing molecules with specific three-dimensional arrangements, which in turn dictate their biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] Among these, non-proteinogenic amino acids offer a route to novel peptide and peptidomimetic structures with enhanced properties.

This guide focuses on Z-D-Allo-thr(tbu)-OH , a doubly protected derivative of D-allothreonine. This molecule is a powerful tool for synthetic chemists, offering a unique combination of stereochemistry and orthogonal protection that enables the construction of complex chiral molecules. The D-configuration at the alpha-carbon can confer resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics.[1] The allo stereochemistry at the beta-carbon introduces a distinct spatial arrangement of the hydroxyl and methyl groups compared to the more common threonine, which can profoundly influence the conformational preferences and biological interactions of the resulting peptide.[3]

The Z (benzyloxycarbonyl) and tBu (tert-butyl) protecting groups provide a robust orthogonal protection strategy. The Z-group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for cleavage from highly acid-labile resins, making it ideal for the synthesis of protected peptide fragments.[1] Conversely, the tBu group is stable to the conditions used for Z-group removal (e.g., hydrogenolysis) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4] This orthogonality is the cornerstone of convergent synthesis strategies, allowing for the efficient assembly of large and complex molecules.

This document serves as a detailed guide to the practical application of Z-D-Allo-thr(tbu)-OH, providing both the theoretical underpinnings and field-proven protocols for its use in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Z-D-Allo-thr(tbu)-OH is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₇NO₅ | |

| Molecular Weight | 397.47 g/mol | |

| Appearance | White to off-white solid | |

| Stereochemistry | (2R, 3R) | |

| N-α Protection | Benzyloxycarbonyl (Z) | |

| Side-Chain Protection | tert-Butyl (tBu) |

Strategic Applications

The unique structural features of Z-D-Allo-thr(tbu)-OH lend themselves to several high-value applications in synthetic chemistry:

-

Synthesis of Bioactive Peptides and Analogues: The incorporation of D-allo-threonine can lead to peptides with enhanced metabolic stability and unique conformational properties. This is particularly relevant in the design of therapeutic peptides, such as analogues of the potent anticancer agent Dolastatin 10.[5][6][7]

-

Fragment Condensation in Convergent Synthesis: The Z-group's stability allows for the synthesis of fully protected peptide fragments in solution or on a solid support. These fragments can then be coupled in a convergent strategy to build larger, more complex peptides and proteins.[8]

-

Asymmetric Synthesis of Other Chiral Molecules: The chiral backbone of D-allo-threonine can be used as a template or starting material for the stereoselective synthesis of other complex molecules, such as β-hydroxy-α-amino acids.[9]

Experimental Protocols

The following protocols are designed to provide a comprehensive guide to the use of Z-D-Allo-thr(tbu)-OH in common synthetic transformations. These are intended as a starting point, and optimization may be necessary for specific substrates and scales.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general procedure for the coupling of Z-D-Allo-thr(tbu)-OH to an amino acid ester in solution. The choice of coupling reagent is critical, especially for sterically hindered amino acids. Reagents like HATU, HBTU, and COMU are often preferred for their efficiency and ability to suppress racemization.[10][11]

Workflow for Solution-Phase Coupling:

Figure 1: General workflow for solution-phase peptide coupling.

Materials:

-

Z-D-Allo-thr(tbu)-OH (1.0 equiv)

-

Amino acid ester hydrochloride (1.0-1.2 equiv)

-

Coupling reagent (e.g., HATU, 1.1 equiv)

-

Base (e.g., DIPEA, 3.0 equiv)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-D-Allo-thr(tbu)-OH and the amino acid ester hydrochloride in anhydrous DMF.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Base Addition: Add DIPEA to the stirred solution and maintain at 0°C for 10-15 minutes.

-

Activation and Coupling: Add the coupling reagent (e.g., HATU) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected dipeptide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid, which would lead to reduced yields.

-

Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction. An excess is used to ensure complete neutralization and to drive the reaction to completion.

-

Coupling Reagent: HATU is a highly efficient coupling reagent that rapidly forms the activated ester, minimizing the risk of racemization at the alpha-carbon of the activated amino acid.[11]

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove unreacted starting materials, coupling by-products, and the base.

Protocol 2: Orthogonal Deprotection

The Z and tBu groups can be removed selectively, allowing for further elaboration of the peptide chain at either the N-terminus or the side chain.

Deprotection Strategy:

Figure 2: Orthogonal deprotection of Z and tBu groups.

A. Z-Group Deprotection (Catalytic Transfer Hydrogenation):

This method is generally preferred over catalytic hydrogenation with H₂ gas for its operational simplicity and safety.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ammonium formate (3-5 equivalents)

-

Methanol or ethanol

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in methanol or ethanol.

-

Reagent Addition: To the solution, add 10% Pd/C followed by ammonium formate.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-